N-Acetyl-2-methyl-1,3-propanediamine
Overview
Description
N-Acetyl-2-methyl-1,3-propanediamine is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It is a light yellow to orange clear liquid that is soluble in organic solvents. This compound is primarily used as an additive in methanol to prevent it from becoming denatured and to facilitate easier transportation.
Mechanism of Action
Target of Action
N-Acetyl-2-methyl-1,3-propanediamine is primarily used as an additive in methanol . Its primary target is methanol, a common solvent, and it helps to prevent methanol from becoming denatured .
Mode of Action
This compound interacts with methanol by preventing the formation of formaldehyde and other reactive oxygen species . This interaction helps to maintain the stability and usability of methanol.
Biochemical Pathways
It is known that the compound prevents the formation of formaldehyde and other reactive oxygen species . These species are often involved in oxidative stress pathways, suggesting that this compound may help to mitigate oxidative stress.
Result of Action
The primary result of this compound’s action is the prevention of methanol denaturation . By preventing the formation of formaldehyde and other reactive oxygen species, it helps to maintain the stability and usability of methanol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to air might affect its stability. Therefore, it is typically stored under inert gas . Additionally, it is used as a long-term additive, suggesting that it retains its efficacy over extended periods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-methyl-1,3-propanediamine typically involves the acetylation of 2-methyl-1,3-propanediamine. The reaction conditions include the use of acetic anhydride or acetyl chloride in the presence of a suitable base such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of 2-methyl-1,3-propanediamine with acetic anhydride in a controlled environment. The reaction mixture is then purified to obtain the desired product with a purity of greater than 94% (GC).
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-2-methyl-1,3-propanediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
N-Acetyl-2-methyl-1,3-propanediamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: It is used as an additive in methanol and other industrial applications to prevent denaturation and facilitate transportation.
Comparison with Similar Compounds
N-Acetyl-1,3-propanediamine
N-Acetyl-2-methyl-1,4-butanediamine
Properties
IUPAC Name |
N-(3-amino-2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(3-7)4-8-6(2)9/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAYJPVNXTYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339138-20-3 | |
Record name | N-Acetyl-2-methyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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